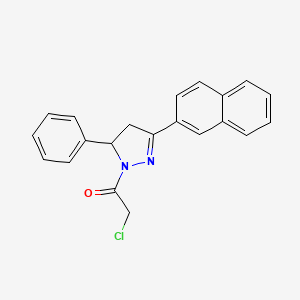
2-Chloro-1-(3-naphthalen-2-yl-5-phenyl-4,5-dihydro-pyrazol-1-yl)-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(3-naphthalen-2-yl-5-phenyl-4,5-dihydro-pyrazol-1-yl)-ethanone is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3-naphthalen-2-yl-5-phenyl-4,5-dihydro-pyrazol-1-yl)-ethanone typically involves the reaction of a naphthalene derivative with a phenylhydrazine derivative under specific conditions. The reaction may proceed through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring. The chlorination step is usually carried out using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-Chloro-1-(3-naphthalen-2-yl-5-phenyl-4,5-dihydro-pyrazol-1-yl)-ethanone is used as a building block for the synthesis of more complex molecules. It can be used in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. It can be used in the design and synthesis of new drug candidates.
Medicine
In medicinal chemistry, the compound may serve as a lead compound for the development of new therapeutic agents. Its structural features can be modified to enhance its pharmacological properties and reduce potential side effects.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, dyes, and materials with specific properties. It can also be used in the development of new catalysts and functional materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(3-naphthalen-2-yl-5-phenyl-4,5-dihydro-pyrazol-1-yl)-ethanone depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The interaction with these targets can modulate various biochemical pathways, leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-1-(3-naphthalen-2-yl-5-phenyl-pyrazol-1-yl)-ethanone
- 2-Chloro-1-(3-naphthalen-2-yl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-ethanone
- 2-Chloro-1-(3-naphthalen-2-yl-5-phenyl-4,5-dihydro-3H-pyrazol-1-yl)-ethanone
Uniqueness
The uniqueness of 2-Chloro-1-(3-naphthalen-2-yl-5-phenyl-4,5-dihydro-pyrazol-1-yl)-ethanone lies in its specific structural features, which may confer unique chemical and biological properties. The presence of the chloro group and the specific arrangement of the naphthalene and phenyl groups can influence its reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
380196-86-1 |
|---|---|
Formule moléculaire |
C21H17ClN2O |
Poids moléculaire |
348.8 g/mol |
Nom IUPAC |
2-chloro-1-(5-naphthalen-2-yl-3-phenyl-3,4-dihydropyrazol-2-yl)ethanone |
InChI |
InChI=1S/C21H17ClN2O/c22-14-21(25)24-20(16-7-2-1-3-8-16)13-19(23-24)18-11-10-15-6-4-5-9-17(15)12-18/h1-12,20H,13-14H2 |
Clé InChI |
NAIOBCWYOBIMQD-UHFFFAOYSA-N |
SMILES canonique |
C1C(N(N=C1C2=CC3=CC=CC=C3C=C2)C(=O)CCl)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethyl-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13075894.png)
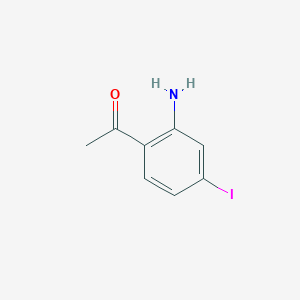
![N-(4-((5-Ethyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)sulfonyl)benzyl)cyclopentanamine](/img/structure/B13075909.png)
![7-ethyl-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13075915.png)
![2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene](/img/structure/B13075925.png)
![2-[(2-Hydroxy-ethyl)-(4-nitroso-phenyl)-amino]-ethanol hcl](/img/structure/B13075927.png)
![(3S)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL](/img/structure/B13075933.png)
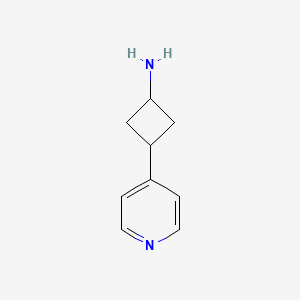

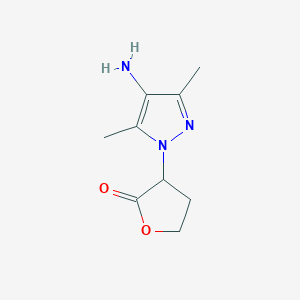
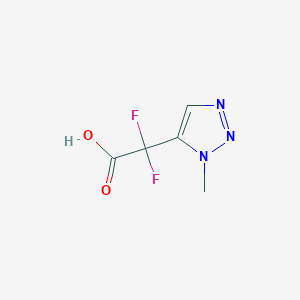

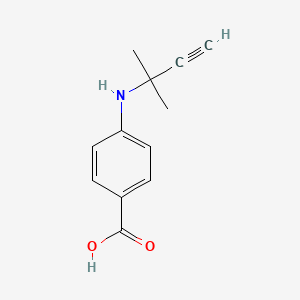
![8-amino-1H,2H,3H,4H,6H-pyrimido[1,2-a][1,3]diazin-6-one](/img/structure/B13075962.png)
